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Compound of Interest

Compound Name: 2-Bromo-9-fluorenone

Cat. No.: B123733 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional arrangement of atoms in a molecule is paramount for predicting its behavior

and interactions. X-ray crystallography stands as the gold standard for elucidating such

structural details. This guide provides a comparative analysis of the X-ray crystal structure of 2-
bromo-9-fluorenone, alongside its parent compound, 9-fluorenone, to offer insights into the

effects of bromine substitution on the crystal packing and molecular geometry.

Data Presentation: Crystallographic Parameters
A comprehensive search of publicly available crystallographic databases, including the

Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly accessible CIF

(Crystallographic Information File) or detailed published crystal structure for 2-bromo-9-
fluorenone. The PubChem database entry for 2-bromo-9-fluorenone alludes to the existence

of crystal structure data under "SpringerMaterials Properties," however, the specific parameters

are not provided.[1]

In light of the absence of detailed data for 2-bromo-9-fluorenone, this guide presents the well-

documented crystal structure of the parent molecule, 9-fluorenone, as a primary reference for

comparison. This allows for an inferential understanding of the likely structural attributes of its

brominated derivative.
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Parameter 9-Fluorenone
2-Bromo-9-
fluorenone

2,7-Dibromo-9-
fluorenone

Chemical Formula C₁₃H₈O C₁₃H₇BrO C₁₃H₆Br₂O

Molecular Weight 180.20 g/mol 259.10 g/mol [2] 337.99 g/mol [3]

Crystal System Orthorhombic
Data not publicly

available

Data not publicly

available

Space Group Pcab
Data not publicly

available

Data not publicly

available

Unit Cell Dimensions

a = 16.068(4) Åb =

18.650(6) Åc =

12.550(4) Å

Data not publicly

available

Data not publicly

available

Volume (V) 3760.5 Å³
Data not publicly

available

Data not publicly

available

Density (calculated) 1.27 g/cm³
Data not publicly

available

Data not publicly

available

Molecules per unit cell

(Z)
16

Data not publicly

available

Data not publicly

available

Table 1. Comparison of Crystallographic Data. The table highlights the available

crystallographic data for 9-fluorenone, which serves as a reference due to the lack of publicly

available, detailed crystal structure data for 2-bromo-9-fluorenone and 2,7-dibromo-9-

fluorenone.

Experimental Protocols: A Generalized Approach to
X-ray Crystal Structure Analysis
The determination of a crystal structure through X-ray diffraction follows a well-established

experimental workflow. The protocol described here is a generalized representation and is

based on the methods reported for the analysis of 9-fluorenone.

1. Crystal Growth:
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Single crystals of the compound of interest are grown from a suitable solvent. For 9-

fluorenone, slow evaporation of a solution in a solvent like ethanol or benzene can yield

high-quality, yellow rhombic bipyramidal crystals.[4]

2. Data Collection:

A suitable single crystal is mounted on a goniometer head of a diffractometer.

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of

the atoms.

The crystal is irradiated with a monochromatic X-ray beam.

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms,

producing a diffraction pattern of spots of varying intensities.

A detector, such as a CCD or CMOS detector, records the positions and intensities of these

diffracted spots.

3. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space

group.

The initial positions of the atoms in the asymmetric unit are determined using direct methods

or Patterson methods. This provides a preliminary model of the crystal structure.

The atomic positions and thermal parameters are then refined using least-squares methods

against the experimental diffraction data. This iterative process minimizes the difference

between the observed and calculated structure factors.

Hydrogen atoms are often located from the difference Fourier map and their positions are

refined.

The final refined structure is validated using various crystallographic metrics.
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Figure 1. A generalized workflow for X-ray crystal structure analysis.
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Comparative Analysis and Discussion
While a direct comparison of the crystal structures is not possible due to the lack of data for 2-
bromo-9-fluorenone, we can infer potential structural changes based on the introduction of a

bromine atom to the fluorenone core.

The crystal structure of 9-fluorenone is characterized by a planar molecule. The introduction of

a bulky and electronegative bromine atom at the 2-position would likely have several effects:

Molecular Packing: The presence of the bromine atom would alter the intermolecular

interactions within the crystal lattice. Halogen bonding, a non-covalent interaction involving

the electrophilic region of the bromine atom, could play a significant role in the crystal

packing of 2-bromo-9-fluorenone, potentially leading to a different packing arrangement

compared to 9-fluorenone.

Unit Cell Parameters: The increased size and mass of the molecule would lead to an

increase in the unit cell volume and calculated density.

Molecular Geometry: While the fluorenone core is expected to remain largely planar, the C-

Br bond will introduce a new geometric parameter. The planarity of the molecule might be

slightly distorted depending on the steric hindrance and electronic effects of the bromine

atom.

For a more complete understanding, the deposition of the crystal structure of 2-bromo-9-
fluorenone into a public database would be of great value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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